Ethyl 1-benzyl-2-piperidineacetate

Description

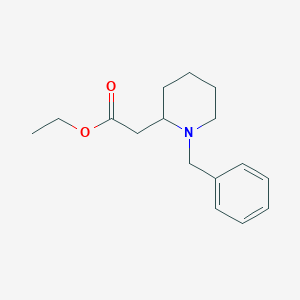

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1-benzylpiperidin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-2-19-16(18)12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKGCVNJUUPUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447358 | |

| Record name | ethyl 1-benzyl-2-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122059-35-2 | |

| Record name | ethyl 1-benzyl-2-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 1 Benzyl 2 Piperidineacetate and Analogues

Direct Synthetic Routes to Ethyl 1-benzyl-2-piperidineacetate

Direct synthetic routes to this compound are not commonly reported in the literature. The construction of this molecule is generally accomplished via a sequential approach. This typically involves either the initial formation of the N-benzylated piperidine (B6355638) ring system followed by the introduction and esterification of the acetate (B1210297) side chain, or the N-benzylation of a pre-existing ethyl piperidine-2-acetate scaffold. The latter is a straightforward nucleophilic substitution where the secondary amine of the piperidine ring attacks benzyl (B1604629) halide. The former, involving the formation of the piperidine ring itself, relies on more complex cyclization strategies which are detailed in the following sections.

Approaches to the Piperidine Ring System Formation

The synthesis of the piperidine core is a foundational step in producing a vast array of chemical compounds. Several key cyclization strategies have been developed to construct this essential heterocyclic system.

Dieckmann Condensation and Cyclization Pathways

The Dieckmann condensation is a robust and widely used intramolecular reaction for forming cyclic ketones, including piperidone derivatives that serve as precursors to compounds like this compound. This method is an intramolecular Claisen condensation of a diester to yield a β-keto ester.

The general strategy often begins with the double Michael addition of a primary amine, such as benzylamine (B48309), to two equivalents of an acrylate (B77674) ester (e.g., methyl or ethyl acrylate). This forms an aminodiester intermediate. thaiscience.infodtic.mil The subsequent treatment of this diester with a strong base, such as sodium methoxide (B1231860) or sodium hydride, initiates the intramolecular cyclization. rsc.orgsnu.ac.kr The rate-determining step is the ring closure, which is followed by the rapid loss of an alkoxide. snu.ac.kr This process yields a piperidone ring with a carbomethoxy or carboethoxy group at the 3-position. snu.ac.kracs.org To obtain the desired piperidone scaffold, the resulting β-keto ester is typically subjected to acidic hydrolysis and subsequent thermal decarboxylation to remove the ester group. dtic.milsnu.ac.kr Careful control of reaction conditions is essential, as the Dieckmann condensation is a reversible process and the cyclic product can undergo a retro-Dieckmann reaction. snu.ac.kr

| Starting Amine | Diester Precursor | Base/Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Phenethylamine | Dimethyl 3,3'-(phenethylazanediyl)dipropanoate | Sodium methoxide / Toluene | 3-Carbomethoxy-1-(2-phenethyl)-4-piperidone | ~80% | snu.ac.kr |

| (S)-N-(α-methylbenzyl)allylamine | Corresponding β-amino diester | Sodium methoxide / Methanol (B129727) | Substituted piperidine-2,4-dione | Not specified | rsc.org |

| Various | Amidodiesters from β-amino esters | Sodium methoxide / Methanol | Piperidine-2,4-diones | Up to 66% | rsc.org |

Double Aza-Michael Cyclization Strategies

The double aza-Michael addition provides a powerful and convergent route to the piperidine ring. bohrium.com This strategy involves the tandem conjugate addition of a primary amine to a divinyl ketone or a similar substrate containing two Michael acceptors. bohrium.comnih.gov This cascade reaction forms the heterocyclic ring in a single, efficient step. nih.gov

This intramolecular aza-Michael reaction is among the most direct methods for constructing N-heterocycles. nih.gov The process can be catalyzed by organocatalysts, which allows for the enantioselective synthesis of protected 2,5- and 2,6-disubstituted piperidines. nih.govnih.gov For instance, the combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst has been shown to afford enantiomerically enriched piperidine derivatives in good yields. nih.gov The reaction is generally irreversible under standard synthesis conditions, which prevents potential retro-aza-Michael reactions. nih.gov

Phase-Transfer Catalyzed Cyclization for Stereocontrol

Phase-transfer catalysis (PTC) has emerged as a powerful tool for conducting reactions in biphasic systems, offering mild reaction conditions and the potential for high stereocontrol. nih.gov In the context of piperidine synthesis, asymmetric PTC is particularly valuable for establishing chirality and producing enantiomerically enriched compounds. rsc.orgrsc.org

A key strategy involves the asymmetric alkylation of N-diphenylmethylene-glycine esters using a chiral phase-transfer catalyst, such as a cinchona alkaloid-derived ammonium (B1175870) salt. nih.govrsc.org This step creates a chiral acyclic precursor. Subsequent cyclization of this precursor, often via reductive amination, yields the piperidine or related azepane core structures with a high degree of stereoselectivity. rsc.orgrsc.org This method allows for the stereochemical outcome to be controlled, making it a valuable approach for the synthesis of optically active cyclic amino acids and their derivatives. rsc.org The use of chiral PTCs to control stereocenters represents a significant advance in the synthesis of complex, biologically active molecules. acs.org

Condensation and Cyclization of Piperidine Acetates

Piperidine and its salt, piperidinium (B107235) acetate, are frequently employed as catalysts for various condensation reactions that can lead to the formation of heterocyclic systems. ekb.eg Piperidinium acetate can act as a catalyst in Knoevenagel or aldol-type condensations, which can generate intermediates that subsequently cyclize to form piperidine rings or related structures. dtic.mil For example, the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by piperidinium acetate, can produce a highly functionalized alkene. dtic.mil This intermediate, if designed with an appropriately positioned amine nucleophile, can then undergo an intramolecular cyclization (such as an aza-Michael addition) to furnish the piperidine ring. The catalytic role of piperidine in these cyclization reactions highlights its utility in constructing complex molecular architectures from simpler precursors. ekb.eg

Esterification and Derivatization Strategies

The final step in the synthesis of this compound is typically the esterification of the corresponding carboxylic acid, 1-benzyl-2-piperidineacetic acid. The Fischer-Speier esterification is a classic and effective method for this transformation. This reaction involves heating the carboxylic acid in an excess of the desired alcohol (ethanol) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl).

A critical aspect of this esterification is the stereochemical stability of the piperidine ring. For N-unsubstituted 2-piperidineacetic acids, esterification under reflux conditions can lead to cis-trans isomerization, resulting in a mixture of diastereomers. However, the presence of an N-benzyl group, as in the precursor to the target compound, has been found to prevent this isomerization. The N-benzylated piperidineacetic acids can be converted to their corresponding ethyl esters with complete retention of their original stereochemistry, even under heating. This stabilizing effect of the N-benzyl group is crucial for ensuring the stereochemical purity of the final product.

Ethyl Ester Formation and Interconversion with Methyl Analogues

The formation of the ethyl ester is a crucial step in the synthesis of the title compound. Standard esterification procedures, such as the Fischer-Speier method, have been successfully employed. For instance, N-benzylated piperidine acetic acid precursors can be converted to their corresponding ethyl esters with complete retention of their original stereochemistry. jst.go.jp Research on related lactam systems, specifically trans-(5a) and cis-1-benzyl-5-ethyl-2-oxo-4-piperidineacetic acid (5b), shows that esterification with ethanolic HCl can proceed even at 32°C without causing isomerization. jst.go.jp This is a notable contrast to N-unsubstituted analogues, which can isomerize under reflux conditions. jst.go.jp

The interconversion between ethyl and methyl esters is also a relevant consideration. Studies have shown that while the cis-trans isomerization of methyl esters of 5-ethyl-2-oxo-4-piperidineacetic acid in methanolic HCl is somewhat easier than that of the corresponding ethyl esters in ethanolic HCl, the N-benzylated versions of these esters are significantly more stable. jst.go.jp Specifically, N-benzylated methyl esters did not show any isomerization even after being refluxed in 10% methanolic HCl for five hours. jst.go.jp Another method for ester formation involves reacting the corresponding acetamide (B32628) with concentrated sulfuric acid in an alcohol, such as methanol, at reflux to yield the methyl ester. google.comgoogle.com

| Reactant | Conditions | Product | Stereochemical Outcome | Ref |

| trans-1-benzyl-5-ethyl-2-oxo-4-piperidineacetic acid | 10% EtOH-HCl, 32°C | Ethyl trans-1-benzyl-5-ethyl-2-oxo-4-piperidineacetate | Retention of configuration | jst.go.jp |

| cis-1-benzyl-5-ethyl-2-oxo-4-piperidineacetic acid | 10% EtOH-HCl, 32°C | Ethyl cis-1-benzyl-5-ethyl-2-oxo-4-piperidineacetate | Retention of configuration | jst.go.jp |

| d-threo-α-phenyl-α-piperidyl-(2)-acetamide | H₂SO₄, Methanol, Reflux | Methyl d-threo-α-phenyl-α-piperidyl-(2)-acetate | Not specified | google.comgoogle.com |

| N-benzylated methyl esters (8a, b) | 10% MeOH-HCl, Reflux, 5h | No isomerization | High stability | jst.go.jp |

Alkylation and Substitution Reactions at Piperidine Nitrogen

Introducing the benzyl group onto the piperidine nitrogen is a key step in the synthesis of this compound. This is typically achieved through N-alkylation reactions. A common strategy involves the reaction of a secondary piperidine, such as ethyl 2-piperidineacetate, with benzyl bromide or a similar benzylating agent. researchgate.net In the synthesis of related piperidones, the alkylation of lactim ethers with benzyl bromide has been shown to produce N-benzylated products. researchgate.net

The regioselectivity of benzylation can be a challenge, with the potential for O-alkylation in lactam systems. However, studies on 2-oxo-1,2-dihydropyridines have explored conditions to selectively achieve N-benzylation over O-benzylation. mdpi.com More advanced methods for creating the N-benzyl-2-substituted piperidine core involve the catalytic dynamic resolution of an N-Boc-2-lithiopiperidine intermediate, followed by coupling with a benzyl electrophile. nih.govclockss.org This approach not only installs the benzyl group but also controls the stereochemistry at the 2-position.

Introduction and Manipulation of the Acetate Moiety

The acetate group at the 2-position of the piperidine ring is a defining feature of the target molecule. The synthesis often starts with precursors that already contain this moiety, such as ethyl 2-piperidineacetate. jst.go.jp This starting material can then be subjected to N-alkylation to introduce the benzyl group. Ethyl 2-piperidineacetate and its isomers, like ethyl 3-piperidineacetate and ethyl 4-piperidineacetate, are recognized as versatile building blocks in organic synthesis. chemimpex.comsigmaaldrich.com

Once the basic framework is established, further manipulation of the acetate group is possible. For example, the alkylation of ethyl 1-piperidineacetate at the α-carbon of the acetate group with reagents like ethyl bromoacetate (B1195939) has been reported. chemicalbook.comsigmaaldrich.com This demonstrates that the acetate moiety can be further functionalized if required. The synthesis of the initial piperidine acetic acid ester can be accomplished through various routes, including the hydrogenation of corresponding pyridyl acetamides. google.com

Stereoselective Synthesis and Diastereomer Isolation

Achieving the desired stereochemistry is a paramount challenge in the synthesis of substituted piperidines like this compound, which has a chiral center at the 2-position of the piperidine ring.

Methods for Achieving Stereochemical Control

A powerful strategy for controlling stereochemistry is the use of catalytic dynamic resolution (CDR). This method has been successfully applied to the synthesis of enantioenriched 2-substituted piperidines. nih.govclockss.org The process often involves the deprotonation of an N-Boc-piperidine with a strong base to form a racemic 2-lithiopiperidine intermediate. nih.gov In the presence of a chiral ligand, this intermediate can be resolved and then reacted with an electrophile, such as a benzyl halide, to produce the desired enantiomerically enriched product. nih.govclockss.org

Other methods for stereocontrol include the use of chiral auxiliaries. For instance, carbohydrate-based auxiliaries attached to the piperidine nitrogen can direct the stereoselective addition of nucleophiles. znaturforsch.com Similarly, the aza-Prins cyclization, initiated from a chiral N-sulfinyl imine, can produce trisubstituted piperidines in a stereoselective manner. usm.edu Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is another viable approach. The enantioselective acylation of disubstituted piperidines has been shown to be an effective method for kinetic resolution. nih.gov

| Method | Key Features | Application | Ref |

| Catalytic Dynamic Resolution (CDR) | In situ resolution of a racemic lithiated intermediate using a chiral ligand. | Synthesis of enantioenriched 2-allyl and benzyl piperidines. | nih.govclockss.org |

| Chiral Auxiliaries | A covalently attached chiral group directs the stereochemical outcome of a reaction. | Stereoselective synthesis of substituted piperidones. | znaturforsch.comusm.edu |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral reagent or catalyst. | Separation of disubstituted piperidines via enantioselective acylation. | nih.gov |

| Diastereoselective Hydrogenation | Hydrogenation of a chiral pyridine (B92270) precursor leads to a preferred diastereomer. | Synthesis of piperidyl acetamide stereoisomers. | google.com |

Separation and Characterization of Stereoisomers

Once a mixture of stereoisomers is formed, their separation is essential. Classical resolution via the formation of diastereomeric salts is a well-established technique. This involves reacting a racemic mixture of a piperidine derivative with a chiral acid resolving agent. google.comgoogle.com The resulting diastereomeric salts often have different solubilities, allowing one to be preferentially crystallized and separated. google.comgoogle.com

Chromatographic methods are also widely used. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using chiral stationary phases are powerful tools for separating both enantiomers and diastereomers. nih.gov However, in some cases, the separation of diastereomers by standard chromatography can be challenging. znaturforsch.com The reactivity differences between diastereomers can also be exploited for separation; for example, in kinetic resolution, the unreacted, slower-reacting enantiomer can be recovered after the reaction is stopped at a certain conversion. nih.gov

Protective Group Chemistry in Piperidine Synthesis

The use of protecting groups, particularly on the piperidine nitrogen, is fundamental to many synthetic routes. These groups serve to prevent unwanted side reactions and can also play a crucial role in directing the stereochemical outcome of reactions.

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups used in piperidine synthesis. nih.govclockss.org It is stable under many reaction conditions but can be readily removed with acid. The Boc group is particularly important in strategies involving the lithiation of the C-2 position, as it facilitates the deprotonation and stabilizes the resulting organolithium species. nih.gov

The fluorenylmethyloxycarbonyl (Fmoc) group is another important amine protecting group. total-synthesis.comwikipedia.org A key feature of the Fmoc group is its lability to bases, such as piperidine, while being stable to acids. total-synthesis.comwikipedia.orgiris-biotech.de This makes it orthogonal to the acid-labile Boc group, allowing for selective deprotection when both are present in a molecule.

In some advanced synthetic strategies, the protecting group can also function as a chiral ligand or a directing group. nih.gov For example, an 8-aminoquinoline (B160924) group can act as a directing group in palladium-catalyzed reactions. nih.gov The choice of protecting group is therefore a critical decision in the design of a synthetic route, influencing not only the reaction pathway but also the stereoselectivity. researchgate.net

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features | Ref |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | Stable to base; facilitates C-2 lithiation. | nih.govclockss.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Stable to acid; orthogonal to Boc. | total-synthesis.comwikipedia.orgiris-biotech.de |

| Benzyl | Bn | Hydrogenolysis | Can be introduced via N-alkylation. | researchgate.net |

| Diazenyl | - | Acidic | Can act as both a protective and activating group. | researchgate.net |

Utilization of N-Boc and N-Cbz Protecting Groups

In the synthesis of piperidine-containing structures and other amine-based molecules, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are among the most widely used carbamate (B1207046) protecting groups for the amine functional group. rsc.orgmasterorganicchemistry.com These groups are essential during multi-step syntheses to temporarily mask the nucleophilicity and basicity of the piperidine nitrogen, allowing other parts of the molecule to be modified selectively. rsc.orgoup.com

Impact of Protective Groups on Synthetic Utility and Stability

The selection of a protecting group is a critical decision in synthesis design, as its stability dictates the reaction conditions that can be employed throughout the synthetic sequence. The Boc and Cbz groups exhibit orthogonal stability profiles, meaning one can often be removed selectively in the presence of the other. masterorganicchemistry.comrsc.org This orthogonality is a cornerstone of modern synthetic chemistry. rsc.org

The Boc group is known for its sensitivity to acid. masterorganicchemistry.comhighfine.com It is readily removed under strong acidic conditions, such as with trifluoroacetic acid (TFA), but is stable to basic conditions, catalytic hydrogenation, and hydrazinolysis. masterorganicchemistry.comhighfine.com The byproducts of its removal are volatile (isobutylene and carbon dioxide), which simplifies purification. highfine.com

The Cbz group , conversely, is stable to acidic and basic conditions but is easily cleaved by catalytic hydrogenation (e.g., using Pd/C and H₂). masterorganicchemistry.comhighfine.com This allows for deprotection under neutral conditions, which is advantageous for sensitive substrates. The Alloc (allyloxycarbonyl) group is another related protecting group that is stable to both acids and bases but can be removed with a palladium(0) catalyst, offering another layer of orthogonality. highfine.com

The differing stabilities of these groups grant chemists significant flexibility in planning a multi-step synthesis, as they can choose the group that best withstands the upcoming reaction conditions. oup.com

Table 1: Comparison of Common Amine Protecting Groups

| Feature | N-Boc (tert-butoxycarbonyl) | N-Cbz (benzyloxycarbonyl) |

|---|---|---|

| Structure | ||

| Stability | Stable to base, catalytic hydrogenation, nucleophiles. highfine.com | Stable to acid and base (most conditions). masterorganicchemistry.comhighfine.com |

| Cleavage Conditions | Strong acid (e.g., Trifluoroacetic Acid, HCl). masterorganicchemistry.comhighfine.com | Catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com |

| Byproducts | Isobutylene, CO₂ (volatile). highfine.com | Toluene, CO₂. |

| Key Advantage | Useful when hydrogenation is needed for other steps. | Useful when acidic or basic steps are required; allows for neutral deprotection. highfine.com |

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to the efficient and selective synthesis of the piperidine core. Both basic and metal-based catalytic systems are employed to facilitate key bond-forming reactions.

Role of Basic Catalysts (e.g., Piperidine Acetate in Related Reactions)

Piperidinium acetate, an organic salt formed from piperidine and acetic acid, often serves as a basic catalyst in organic synthesis. chembk.com It is particularly effective in condensation reactions, such as the Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene compound. dcu.ie While not directly forming the piperidine ring, such catalysts are crucial for building precursors. For example, piperidine, sometimes with acetic acid, is used to catalyze the synthesis of coumarin (B35378) derivatives and other heterocycles, demonstrating its utility in promoting reactions that could generate key intermediates for more complex structures. acs.orgresearchgate.net Ammonium acetate is another salt used in a similar catalytic capacity for synthesizing various nitrogen-containing heterocycles. nih.govbiointerfaceresearch.comscirp.org

Other Catalytic Systems in Piperidine Ring Formation

The formation of the piperidine ring itself is most commonly achieved through the hydrogenation of pyridine precursors or via intramolecular cyclization reactions, often requiring sophisticated catalytic systems. nih.govresearchgate.net

Hydrogenation of Pyridines: This is a primary industrial method for producing piperidines. nih.gov A wide array of heterogeneous and homogeneous catalysts have been developed for this transformation. Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and rhodium on carbon (Rh/C), which often require elevated pressures and temperatures. researchgate.netd-nb.info More recent advancements have introduced nanoparticle catalysts of rhodium, ruthenium, and iridium that can operate under milder conditions. nih.govd-nb.info

Metal-Catalyzed Cyclization: Various transition metals can catalyze the formation of the piperidine ring from acyclic precursors. Gold(I) catalysts have been used for the oxidative amination of alkenes to form substituted piperidines. nih.govorganic-chemistry.org Palladium-catalyzed reactions are also prevalent, including Wacker-type aerobic oxidative cyclizations and reactions involving vinyl iodides and N-tosylhydrazones to generate key intermediates for cyclization. organic-chemistry.org

Table 2: Selected Catalytic Systems for Piperidine Ring Synthesis

| Method | Catalyst System | Substrate Example | Reference(s) |

|---|---|---|---|

| Pyridine Hydrogenation | Heterogeneous Pd/C, PtO₂, Rh/C | Pyridine | researchgate.netd-nb.info |

| Pyridine Hydrogenation | Rhodium or Ruthenium Nanoparticles | Substituted Pyridines | nih.govd-nb.info |

| Alkene Cyclization | Gold(I) Complex / Iodine(III) Oxidant | Non-activated Alkenes | nih.gov |

| Oxidative Cyclization | Pd(DMSO)₂(TFA)₂ | Alkenyl Amines | organic-chemistry.org |

| Radical Cyclization | Cobalt(II) Complex | Linear Amino-aldehydes | nih.gov |

Synthesis of Key Intermediates and Precursors

The assembly of the final target molecule relies on the efficient preparation of key building blocks, or synthons, which contain the necessary structural elements.

Benzylamine and Ethyl Cyanoacetate (B8463686) Derived Synthons

A crucial synthon for nitrogen-containing heterocyclic compounds can be derived from the reaction between benzylamine and ethyl cyanoacetate. This reaction typically yields N-benzylcyanoacetamide. tubitak.gov.trkau.edu.sa This intermediate is a versatile precursor because it contains multiple reactive sites: an active methylene group, a cyano group, and an amide linkage, making it suitable for subsequent cyclization and condensation reactions. tubitak.gov.trresearchgate.net

The synthesis of N-benzylcyanoacetamide can be achieved under various conditions. A solvent-free fusion method involves heating the reactants together at high temperatures (e.g., 150 °C). researchgate.net Alternatively, the reaction can be performed at room temperature, or accelerated using microwave irradiation or ultrasound. kau.edu.sa The use of a basic catalyst, such as butyl lithium in THF, has also been reported to produce the synthon in high yield. tubitak.gov.trresearchgate.net This N-benzylcyanoacetamide is a direct precursor for building more complex structures, such as substituted pyridones, through multi-component reactions. rsc.org

Table 3: Synthesis of N-benzylcyanoacetamide from Benzylamine and Ethyl Cyanoacetate

| Method | Conditions | Yield | Reference(s) |

|---|---|---|---|

| Conventional | Stirred at room temperature for 1 hour | Not specified | kau.edu.sa |

| Microwave | Irradiated at 460 W for 1 minute | Not specified | kau.edu.sa |

| Ultrasound | Irradiated at 40 °C for 2 minutes | Not specified | kau.edu.sa |

| Catalytic | Butyl lithium in THF | 91% | tubitak.gov.trresearchgate.net |

| Thermal Fusion | Excess ethyl cyanoacetate at 150 °C | Not specified | researchgate.net |

Piperidine Ring Precursors

The synthesis of this compound and its analogues frequently employs strategies that begin with a pre-formed piperidine ring or a direct heterocyclic precursor, such as a pyridine derivative, which is subsequently converted to the desired piperidine structure. These methods are advantageous as they leverage commercially available or readily accessible starting materials. The primary transformations involved are the reduction of the pyridine nucleus to form the piperidine core and the subsequent N-alkylation to introduce the benzyl group.

A key intermediate in this synthetic pathway is ethyl 2-piperidineacetate, which can be prepared through the catalytic hydrogenation of its aromatic precursor, ethyl 2-(2-pyridyl)acetate. drugfuture.com The hydrogenation of the pyridine ring is a well-established method for producing piperidine derivatives. researchgate.net Various catalytic systems can be employed for this transformation, with the choice of catalyst, solvent, and reaction conditions influencing the efficiency and selectivity of the reduction.

Catalytic hydrogenation using platinum group metals is a common approach. For instance, platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines, typically conducted in a protic solvent like glacial acetic acid under hydrogen pressure. asianpubs.orggoogle.com Palladium on carbon (Pd/C) is another widely used catalyst that can facilitate this reduction, often with acetic acid as the solvent, which promotes the reaction by forming the pyridinium (B92312) ion, making the ring more susceptible to hydrogenation. d-nb.info

The general scheme involves the reduction of the pyridine ring of an appropriate precursor, such as ethyl 2-(2-pyridyl)acetate, to yield ethyl 2-piperidineacetate. This intermediate, which contains the core piperidine structure, is then subjected to N-benzylation to yield the final product.

Table 1: Catalytic Hydrogenation of Pyridine Precursors to Piperidine Derivatives

| Starting Material | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| α-Phenyl-α-pyridyl-(2)-acetamide | PtO₂ | Acetic Acid | 60 psi H₂, rt, 16 h | α-Phenyl-α-piperid-2-yl-acetamide | Not specified | google.com |

| Pyridine | 1 mol% Pd/C | Acetic Acid | H₂ balloon, rt | Piperidine | Quantitative | d-nb.info |

| 2-Pyridylacetic acid | Not specified | MeOH, HCl | Catalytic hydrogenation | Methyl 2-piperidine acetate | Not specified | drugfuture.com |

| Substituted Pyridines | PtO₂ | Glacial Acetic Acid | 50-70 bar H₂, rt | Substituted Piperidines | Not specified | asianpubs.org |

Note: The table presents examples of pyridine hydrogenation to illustrate common methodologies. Specific yields and conditions can vary based on the substrate and scale of the reaction.

Once ethyl 2-piperidineacetate is obtained, the final step is the introduction of the benzyl group onto the piperidine nitrogen. This is typically achieved through N-alkylation. A standard and efficient method for this transformation is the reaction of the secondary amine with a benzyl halide, such as benzyl bromide, in the presence of a base. orgsyn.org The base, commonly a carbonate like potassium carbonate (K₂CO₃), acts as a scavenger for the hydrobromic acid generated during the reaction. orgsyn.org An alternative approach is reductive amination, which involves reacting the piperidine derivative with benzaldehyde (B42025) in the presence of a reducing agent. tandfonline.com Borane-pyridine complex is a suitable reagent for this purpose, offering a non-cyanide-based alternative to other reducing agents like sodium cyanoborohydride. tandfonline.com

Table 2: N-Benzylation of Piperidine Precursors

| Piperidine Precursor | Reagents | Method | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl Isonipecotate* | Benzyl bromide, K₂CO₃, DMF | Direct Alkylation | Ethyl 1-benzylpiperidine-4-carboxylate | Not specified | orgsyn.org |

| Various Piperidines | Benzaldehyde, Borane-pyridine complex, EtOH | Reductive Amination | N-Benzylpiperidines | 63-95% (general) | tandfonline.com |

Note: Ethyl isonipecotate is an isomer (piperidine-4-carboxylate) used here to illustrate a common N-benzylation procedure directly applicable to ethyl 2-piperidineacetate.

This two-step sequence—catalytic hydrogenation of a pyridine precursor followed by N-benzylation of the resulting piperidine intermediate—represents a robust and versatile strategy for the synthesis of this compound and related analogues.

Chemical Reactivity and Transformation Pathways of Ethyl 1 Benzyl 2 Piperidineacetate

Oxidation Reactions of the Piperidine (B6355638) Core and Side Chains

The oxidation of N-benzylpiperidines can proceed through several pathways, primarily involving the C-H bonds alpha to the nitrogen atom—both on the piperidine ring (endocyclic) and on the benzyl (B1604629) group (exocyclic). thieme-connect.comsemanticscholar.org The reaction's regioselectivity is influenced by the reagent and reaction conditions.

Oxidizing agents like ruthenium tetroxide (RuO₄) and TEMPO oxoammonium cation (TEMPO+) are effective for these transformations. thieme-connect.comsemanticscholar.org The oxidation typically initiates with the formation of an iminium ion intermediate. semanticscholar.orgnih.gov For Ethyl 1-benzyl-2-piperidineacetate, this can occur at the C6 position of the piperidine ring or the benzylic methylene (B1212753) group. Computational studies on N-benzylpiperidines suggest that TEMPO+ may preferentially oxidize the endocyclic C-H bond alpha to the nitrogen. thieme-connect.com This selectivity is attributed to a C-H···π interaction between the TEMPO+ cation and the benzyl group's aromatic ring. thieme-connect.com

The resulting iminium ions are versatile intermediates. They can be trapped by nucleophiles or undergo further oxidation. For instance, in the presence of cyanide, they can be converted to α-aminonitriles. semanticscholar.org In aqueous or other oxidative environments, the iminium ion can lead to the formation of lactams (amides within the ring), such as N-benzyl-6-oxo-2-piperidineacetate, or products resulting from benzylic oxidation, like N-benzoyl-2-piperidineacetate. semanticscholar.orgnih.gov Studies on N-benzylpiperidine have shown that oxidation can yield ketones at the β-position (C3 or C5) via an iminium-enamine mechanism. nih.gov

The presence of the ester side chain at the C2 position may sterically and electronically influence the regioselectivity of the oxidation, but the primary sites of attack remain the N-adjacent C-H bonds.

Table 1: Regioselectivity in RuO₄-Mediated Oxidation of N-Benzylated Azacycloalkanes

| Substrate | Regioselectivity (Endocyclic/Exocyclic) | Reference |

|---|---|---|

| N-benzylpiperidine | ~2.4 | semanticscholar.org |

| 1,4-Dibenzylpiperazine | 1.2–1.3 | researchgate.net |

This table illustrates how ring size affects the preferred site of oxidation, with larger rings favoring endocyclic attack.

Reduction Processes of the Piperidine Ring and Functional Groups

The reduction of this compound can target two primary locations: the ethyl ester functional group and the N-benzyl group.

Reduction of the Ester Group: The ethyl ester can be reduced to a primary alcohol, yielding 1-benzyl-2-(2-hydroxyethyl)piperidine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. numberanalytics.comcommonorganicchemistry.com The mechanism involves nucleophilic attack by a hydride ion on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to an aldehyde. The aldehyde is immediately reduced further to the primary alcohol. libretexts.org

Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and is often not reactive enough to reduce esters under standard conditions. commonorganicchemistry.comlibretexts.org However, its reactivity can be enhanced by using it in alcoholic solvents like methanol (B129727) at reflux or by adding activating agents, allowing for the reduction of certain esters to alcohols. psu.edu Another selective reagent, diisobutylaluminum hydride (DIBAL-H), can be used at low temperatures (e.g., -78 °C) to achieve a partial reduction of the ester to the corresponding aldehyde, 1-benzyl-2-piperidineacetaldehyde. libretexts.org

Reduction of the N-Benzyl Group: The N-benzyl group can be removed via catalytic hydrogenolysis. This reaction typically involves hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. The process cleaves the benzylic C-N bond, yielding ethyl 2-piperidineacetate and toluene. This de-benzylation is a common strategy for removing this protecting group in synthetic chemistry.

Simultaneous reduction of both the ester and the benzyl group can be achieved under more forceful conditions, for example, using a combination of strong reducing agents and hydrogenation catalysts, potentially yielding 2-(2-hydroxyethyl)piperidine. The piperidine ring itself is already saturated and generally resistant to further reduction under standard conditions used for esters or benzyl groups. uoanbar.edu.iq

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Substitution: The structure of this compound offers several sites for nucleophilic attack. The most prominent is the carbonyl carbon of the ester group, which is central to hydrolysis and reduction reactions as discussed elsewhere. Another key site is the α-carbon of the acetate (B1210297) side chain. Deprotonation of this carbon with a strong base would generate an enolate, which can then act as a nucleophile in reactions with various electrophiles (e.g., alkyl halides) to create more complex C2-substituted piperidines.

Direct nucleophilic substitution on the piperidine ring is generally not feasible unless a leaving group is present. acs.org However, the formation of an enamine or iminium ion intermediate can facilitate the introduction of nucleophiles onto the ring. nih.govacs.org

Electrophilic Substitution: The piperidine ring is an electron-rich heterocycle, but it does not undergo electrophilic aromatic substitution like benzene. Instead, electrophilic attack is more likely to occur at the nitrogen atom, which is the most basic and nucleophilic site. However, the nitrogen is already a tertiary amine.

Electrophilic substitution on the carbon atoms of the piperidine ring is generally difficult because the nitrogen atom deactivates the ring towards electrophiles, especially under acidic conditions where the nitrogen becomes protonated. uoanbar.edu.iq Functionalization is more readily achieved through indirect methods. For example, C-H functionalization at the C2 position (alpha to nitrogen) is electronically favored due to the influence of the nitrogen lone pair. nih.govresearchgate.net In the case of this compound, this position is already substituted. Therefore, further electrophilic functionalization would likely target other positions, such as C6, or proceed via different mechanisms. The benzyl group, in contrast, can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation), though the N-benzylpiperidine moiety would act as a directing group.

Hydrolytic Stability and Ester Cleavage Mechanisms

The ethyl ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester back into a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base, with distinct mechanisms. libretexts.orgfiveable.me

Acid-Catalyzed Hydrolysis (AAC2): In the presence of a strong acid and water, the ester undergoes hydrolysis to form 1-benzyl-2-piperidineacetic acid and ethanol. This is a reversible equilibrium reaction, and its mechanism is the microscopic reverse of Fischer esterification. libretexts.orgchemistnotes.com The mechanism is designated AAC2, signifying an acid-catalyzed, bimolecular reaction with acyl-oxygen cleavage. chemistnotes.com

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy group, converting it into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ethanol.

Deprotonation: The protonated carbonyl of the carboxylic acid product is deprotonated to regenerate the acid catalyst.

Base-Promoted Hydrolysis (Saponification, BAC2): In the presence of a strong base like sodium hydroxide (B78521) (NaOH), the ester is hydrolyzed to the carboxylate salt (sodium 1-benzyl-2-piperidineacetate) and ethanol. This reaction is called saponification and is effectively irreversible because the final deprotonation step drives the equilibrium. libretexts.orgfiveable.me The mechanism is designated BAC2 for base-promoted, bimolecular, acyl-oxygen cleavage. chemistnotes.com

Nucleophilic Attack: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

Elimination: The intermediate collapses, ejecting the ethoxide ion (⁻OEt) as the leaving group and forming the carboxylic acid.

Deprotonation: The highly basic ethoxide ion deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, yielding the final carboxylate salt and ethanol. libretexts.org

The stability of the ester is therefore low in both strongly acidic and basic aqueous solutions. Cleavage can also occur under non-hydrolytic conditions via Sⁿ2-type dealkylation with certain nucleophiles. researchgate.net

Regioselectivity in Functionalization of Piperidine Acetate Systems

The functionalization of piperidine rings is a key strategy in medicinal chemistry, and achieving regioselectivity is crucial. news-medical.netnih.gov In this compound, the existing substitution pattern heavily influences where new functional groups can be introduced.

The C-H bonds at the C2 and C6 positions (alpha to the nitrogen) are electronically activated towards processes like oxidation or deprotonation due to the adjacent heteroatom. nih.gov However, the C2 position is already occupied by the acetate side chain, making it a quaternary center with no C-H bond available for such reactions. This directs functionalization towards several other sites:

The C6 Position: This is now the most electronically activated endocyclic position for reactions like oxidation to a lactam or metal-catalyzed C-H activation. nih.govd-nb.info

The Acetate Side Chain: The α-carbon of the ethyl acetate group is activated by the adjacent carbonyl. It can be deprotonated with a strong base to form an enolate, which can then be alkylated or undergo other reactions with electrophiles.

The C3 and C5 Positions (β-positions): These positions are less electronically activated. Functionalization here often requires specific catalytic systems or proceeds through intermediates like enamines. nih.gov

The C4 Position (γ-position): This position is generally the least reactive within the ring but can be targeted by overriding the electronic preference for the α-position through the use of sterically demanding catalysts that cannot access the more hindered C6 position. nih.govresearchgate.net

The choice of nitrogen protecting group and catalyst is paramount in directing site selectivity. While the N-benzyl group is present here, other N-substituents (like N-Boc or N-brosyl) in combination with specific rhodium catalysts have been shown to selectively direct C-H functionalization to either the C2 or C4 positions in piperidine systems. researchgate.netd-nb.info

Table 2: Catalyst and Protecting Group Effects on Piperidine Functionalization

| N-Protecting Group | Catalyst | Position Functionalized | Reference |

|---|---|---|---|

| N-Boc | Rh₂(R-TCPTAD)₄ | C2 | nih.govd-nb.info |

| N-Brosyl | Rh₂(R-TPPTTL)₄ | C2 | nih.govd-nb.info |

This table demonstrates how the interplay between the group on the nitrogen and the catalyst can steer functionalization to different positions on the piperidine ring.

Gas-Phase Elimination Kinetics and Decomposition Pathways of Related Esters

The thermal decomposition of esters in the gas phase, particularly those with a β-hydrogen on the alkyl group, typically proceeds via a unimolecular elimination reaction. academicjournals.org This reaction involves a concerted, non-synchronous, six-membered cyclic transition state, leading to the formation of a carboxylic acid and an alkene. academicjournals.orgnih.gov For this compound, this pathway would involve the transfer of a β-hydrogen from the ethyl group to the carbonyl oxygen, resulting in the formation of 1-benzyl-2-piperidineacetic acid and ethylene.

Kinetic studies on related esters provide insight into the parameters governing this decomposition. For instance, the gas-phase elimination of N-benzyl glycine (B1666218) ethyl ester was found to be a homogeneous, unimolecular reaction that follows a first-order rate law. nih.govacs.org The intermediate acid product, N-benzyl glycine, was unstable under the reaction conditions and decomposed further into benzyl methylamine (B109427) and carbon dioxide. nih.gov It is plausible that the 1-benzyl-2-piperidineacetic acid formed from this compound could also undergo subsequent decarboxylation under high-temperature gas-phase conditions.

The kinetics of these eliminations are described by the Arrhenius equation. Theoretical calculations and experimental data for similar compounds suggest that the polarization of the C(=O)O-C bond is a key factor in the rate-determining step. nih.gov

Table 3: Arrhenius Parameters for Gas-Phase Elimination of Related Ethyl Esters

| Compound | Temperature Range (°C) | log A (s⁻¹) | Eₐ (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| N-Benzyl Glycine Ethyl Ester | 386.4–426.7 | 11.83 ± 0.52 | 190.3 ± 6.9 | nih.gov |

| Ethyl Piperidineglyoxylate (CO₂ elimination) | 270–415 | 12.00 ± 0.30 | 191.2 ± 3.9 | researchgate.net |

This table provides kinetic data for the thermal decomposition of structurally related esters, indicating the high activation energies required for these gas-phase reactions.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. Through one-dimensional and two-dimensional experiments, the connectivity and spatial relationships of atoms within the molecule can be established.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The analysis of chemical shifts (δ), coupling constants (J), and signal integrations provides a complete picture of the molecule's framework. nih.govresearchgate.net

The ¹H NMR spectrum of Ethyl 1-benzyl-2-piperidineacetate exhibits characteristic signals for the ethyl ester, the benzyl (B1604629) group, and the piperidine (B6355638) ring. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.20-7.40 ppm. rsc.org The benzylic methylene (B1212753) protons (N-CH₂-Ph) show a singlet at approximately δ 3.50-3.60 ppm. The ethyl group of the ester function is identified by a quartet around δ 4.10 ppm (O-CH₂) and a triplet near δ 1.20 ppm (CH₃). The protons on the piperidine ring and the adjacent methylene group (piperidine-CH₂-COO) produce a complex series of multiplets in the upfield region of the spectrum. rsc.orgresearchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each carbon atom. Key resonances include the carbonyl carbon of the ester at approximately δ 172.0 ppm, the aromatic carbons between δ 127.0-138.0 ppm, and the benzylic carbon around δ 63.0 ppm. rsc.orgrsc.orgacs.org The carbons of the ethyl group and the piperidine ring appear at higher field strengths. acs.org

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.35 - 7.20 | m | Aromatic protons (5H, Phenyl) |

| 4.12 | q | O-CH₂ (2H, Ethyl) |

| 3.55 | s | N-CH₂ (2H, Benzyl) |

| 3.10 - 2.95 | m | Piperidine protons |

| 2.80 - 2.65 | m | Piperidine protons |

| 2.50 | m | Piperidine-CH₂-COO |

| 1.80 - 1.40 | m | Piperidine protons |

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 172.5 | C=O (Ester) |

| 138.2 | Quaternary C (Phenyl) |

| 129.1 | Aromatic CH |

| 128.3 | Aromatic CH |

| 127.1 | Aromatic CH |

| 63.5 | N-CH₂ (Benzyl) |

| 60.4 | O-CH₂ (Ethyl) |

| 58.0 - 53.0 | Piperidine carbons |

| 35.0 | Piperidine-CH₂-COO |

| 28.0 - 24.0 | Piperidine carbons |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular connectivity. wikipedia.orgresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would reveal correlations between adjacent protons within the piperidine ring and between the methylene and methyl protons of the ethyl group. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a heteronuclear experiment that shows correlations between protons and carbons over two to three bonds. nptel.ac.in This is crucial for piecing together the molecular skeleton. Key expected correlations include those from the benzylic protons to the carbons of the phenyl ring and to carbons C2 and C6 of the piperidine ring, as well as from the ester's O-CH₂ protons to the carbonyl carbon. researchgate.net

Carbon-Hydrogen Correlation Spectroscopy (C-H COSY or HSQC): Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons. researchgate.netlibretexts.org This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. rsc.orgmdpi.com For this compound (C₁₆H₂₃NO₂), the exact mass can be calculated and compared to the experimental value to confirm its atomic composition with high confidence. acs.org

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. scispace.com This technique is highly sensitive and selective, making it ideal for identifying and quantifying trace-level impurities. researchgate.net In the analysis of this compound, the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. A characteristic fragmentation pattern would involve the cleavage of the benzyl group, leading to a highly stable tropylium (B1234903) ion at m/z 91. bris.ac.uk Other significant fragments would arise from the piperidine ring structure. bris.ac.uk

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Description |

|---|---|---|

| 262.18 | [M+H]⁺ | Protonated molecular ion |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from cleavage of benzyl group |

| 170.12 | [M - C₇H₇]⁺ | Loss of benzyl group from molecular ion |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are fundamental for separating the target compound from unreacted starting materials, byproducts, or other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a standard method for purity analysis. nih.gov A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly employed. Detection is typically achieved using a UV detector. acs.org For molecules like this compound that possess a chiral center, chiral-HPLC methods can be developed to separate and quantify the individual enantiomers. bris.ac.uk

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is another powerful technique for purity assessment, provided the compound is sufficiently volatile and thermally stable. rsc.org

High-Performance Liquid Chromatography (HPLC-UV) Method Development

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a cornerstone technique for assessing the purity of and quantifying non-volatile organic compounds like this compound. The development of a robust HPLC method is critical for separating the target compound from any unreacted starting materials, by-products, or degradation products. researchgate.net

A typical method development would utilize a reverse-phase approach, which is well-suited for moderately polar compounds. The benzyl group in the molecule provides a strong chromophore, making UV detection highly effective. researchgate.net A gradient elution is often preferred as it allows for the efficient separation of compounds with a range of polarities within a single analytical run. researchgate.net

The method development process involves optimizing several key parameters:

Column: A C8 or C18 column is commonly selected for reverse-phase chromatography. researchgate.netjpionline.org

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol (B129727) is used. researchgate.netjpionline.org The pH of the buffer is adjusted to ensure the analyte is in a single, stable ionic form.

Gradient Program: The proportion of the organic solvent is increased over time to elute more non-polar compounds. For instance, the acetonitrile composition might be increased linearly from 40% to 65% over a 45-minute period. researchgate.net

Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min. researchgate.netjpionline.org

Detection: A UV detector, often a Photo Diode Array (PDA) detector, is used to monitor the eluent. The wavelength is set to maximize the absorbance of the analyte, likely around 210-225 nm, corresponding to the phenyl group's absorbance. researchgate.net

Method validation is subsequently performed to confirm linearity, precision, accuracy, and robustness, ensuring the method is suitable for routine quality control. ijrpr.com

Table 1: Example HPLC-UV Method Parameters for Analysis of Piperidine Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | ACE C18 (250x4.6mm, 5µm) | researchgate.net |

| Mobile Phase A | Phosphate buffer with triethanolamine, pH 7.0 | researchgate.net |

| Mobile Phase B | Methanol | researchgate.net |

| Elution | Gradient | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detector | Diode Array Detector (DAD) | researchgate.net |

| Wavelength | 210 nm - 254 nm | researchgate.netjpionline.org |

| Column Temp. | 40 °C | ijrpr.com |

Column Chromatography for Purification

Following synthesis, crude reaction mixtures often contain the desired product alongside impurities. Column chromatography is the standard technique for purifying and isolating this compound on a preparative scale. ua.es This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. iucr.org

For piperidine derivatives, the most common approach involves:

Stationary Phase: Silica (B1680970) gel is the most widely used adsorbent. iucr.orgscielo.org.mx

Mobile Phase (Eluent): A solvent system of low to moderate polarity is chosen. The polarity is fine-tuned to achieve optimal separation. Common eluents for piperidine-containing compounds include mixtures of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) (EtOAc). scielo.org.mxacs.org The ratio is often determined by preliminary analysis using thin-layer chromatography (TLC). scielo.org.mx For more polar compounds, systems like dichloromethane/methanol may be employed. iucr.org

Procedure: The crude product is loaded onto the top of the silica gel column. The eluent is then passed through the column, and as it moves, the different components of the mixture travel at different rates. Fractions are collected sequentially and analyzed (typically by TLC) to identify those containing the pure product. These pure fractions are then combined, and the solvent is removed under reduced pressure to yield the purified compound. iucr.orgacs.org

Table 2: Exemplary Solvent Systems for Column Chromatography Purification of Piperidine Derivatives

| Compound Type | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| Tetrahydropyridine derivative | Silica Gel (SiO₂) | Hexanes/EtOAc (1:1) | acs.org |

| Piperidin-4-one derivative | Silica Gel (SiO₂) | CH₂Cl₂/MeOH (95:5) | iucr.org |

| Pyridine-connected piperidine | Silica Gel (SiO₂) | Hexane/EtOAc | scielo.org.mx |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots absorbance versus wavenumber (cm⁻¹) and shows absorption bands corresponding to these vibrations, which are characteristic of specific functional groups.

For this compound, the key functional groups and their expected absorption regions are:

C=O Stretch (Ester): This is one of the most prominent and easily identifiable peaks in the spectrum, typically appearing as a strong, sharp band in the range of 1750-1735 cm⁻¹. The IR spectrum for the closely related methylphenidate shows a strong carbonyl peak around 1730 cm⁻¹. nist.gov

C-O Stretch (Ester): Esters show two C-O stretching bands. The C-O stretch from the acyl side (C(=O)-O) typically appears as a strong band between 1300-1200 cm⁻¹.

C-N Stretch (Tertiary Amine): The stretching vibration for the C-N bond of the tertiary amine within the piperidine ring is expected in the 1250-1020 cm⁻¹ region. In related N-benzylpiperidine derivatives, this band has been observed around 1340 cm⁻¹. researchgate.net

Aromatic C-H Stretch: The C-H stretching vibrations of the benzyl group's aromatic ring appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H Stretch: The C-H stretching vibrations for the piperidine ring and the ethyl group occur just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Ester C-O | C-O Stretch | 1300 - 1200 | Strong |

| Tertiary Amine | C-N Stretch | 1250 - 1020 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

X-ray Crystallography for Solid-State Structure Determination (for related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, examining the crystallographic data of closely related N-benzylpiperidine compounds provides valuable insights into expected molecular conformations, bond lengths, and intermolecular interactions. istanbul.edu.trnih.gov

Studies on compounds like bis(4-benzylpiperidine-1-carbodithioato)-lead(II) have successfully elucidated their molecular structures using single-crystal X-ray diffraction. nih.govmdpi.com Such analyses reveal critical structural details, including:

Crystal System: The fundamental repeating unit of the crystal lattice (e.g., monoclinic, cubic). researchgate.netnih.gov

Molecular Geometry: The precise bond angles and lengths, as well as the conformation of the piperidine and benzyl groups. For instance, analysis can determine whether the piperidine ring adopts a chair or boat conformation.

Intermolecular Interactions: The forces that hold the molecules together in the crystal lattice, such as van der Waals forces or hydrogen bonds (if applicable functional groups are present). researchgate.net

These structural details are invaluable for understanding the compound's physical properties and for computational modeling studies. nih.gov

Table 4: Crystallographic Data for a Related N-Benzylpiperidine Compound

| Parameter | bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | Reference |

|---|---|---|

| Formula | C₂₆H₃₂N₂PbS₄ | mdpi.com |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | Not specified, common example |

| Key Feature | Distorted tetrahedral geometry around the Pb(II) ion. | mdpi.com |

| Interactions | The packing is influenced by intermolecular hydrogen bonds. | researchgate.net |

Computational and Theoretical Investigations of Ethyl 1 Benzyl 2 Piperidineacetate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of Ethyl 1-benzyl-2-piperidineacetate. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to optimize the molecule's geometry and to compute its electronic properties. Typically, basis sets like 6-311G are used in these calculations to ensure a high degree of accuracy.

These computational approaches provide detailed information on bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional structure of the molecule. A key aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are critical indicators of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO energy gap suggests high stability and low reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with other chemical species, including biological receptors. For instance, studies on similar piperidine (B6355638) derivatives have used DFT to calculate HOMO-LUMO energies and generate MEP maps to understand their reactivity and stability.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. jbcpm.com This method is instrumental in drug discovery for screening potential therapeutic agents and understanding their mechanism of action at a molecular level. jbcpm.com For this compound, docking studies can reveal its potential to interact with various biological targets.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. jbcpm.com Docking algorithms then explore numerous possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function for each pose to estimate the binding affinity. jppres.com Lower binding energy scores typically indicate a more stable and favorable interaction. jppres.com

For piperidine derivatives, potential targets could include enzymes or receptors in the central nervous system, given the prevalence of the piperidine scaffold in neuroactive compounds. researchgate.net For example, docking studies on analogous compounds have explored interactions with targets like the COVID-19 protease, revealing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. The analysis of these interactions provides a rational basis for the compound's potential biological activity and guides the design of more potent analogs. nih.gov

Conformational Analysis and Energy Minimization Studies

The conformational flexibility of this compound, particularly due to the piperidine ring and the rotatable bonds in its side chains, is a critical determinant of its biological activity. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.

Computational methods, including molecular mechanics (MM) and quantum mechanics (QM), are used to explore the potential energy surface of the molecule. researchgate.net These studies can identify various local and global energy minima, which correspond to stable conformers. For similar cyclic compounds, it has been shown that the energy differences between various conformers can be small, suggesting that the molecule may exist as a mixture of several conformations at room temperature. ethz.ch

For example, studies on related piperidine structures like ethylphenidate have utilized programs to perform conformational analysis and identify the global energy minimum. researchgate.net In the case of this compound, key considerations would be the chair, boat, and twist-boat conformations of the piperidine ring, as well as the orientation of the benzyl (B1604629) and ethyl acetate (B1210297) substituents (axial vs. equatorial). Energy minimization calculations refine the geometry of these conformers to find the most energetically favorable structures, which are presumed to be the most biologically relevant. researchgate.net

Prediction of Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. frontiersin.org They are extensively used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and pharmacokinetic properties of compounds. nih.gov

For this compound, several key descriptors can be computationally predicted:

Topological Polar Surface Area (TPSA): This descriptor is calculated from the surface areas of polar atoms (usually oxygen and nitrogen) and is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. mdpi.comresearchgate.net

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Number of Rotatable Bonds: This value indicates the conformational flexibility of a molecule. A higher number of rotatable bonds can be associated with poorer oral bioavailability. frontiersin.org

Molecular Weight: This fundamental property is a component of many drug-likeness rules, such as Lipinski's Rule of Five.

These descriptors provide a preliminary assessment of the compound's drug-likeness and potential for development as a therapeutic agent.

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value |

|---|---|

| Molecular Formula | C₁₆H₂₃NO₂ |

| Molecular Weight | 261.36 g/mol |

| LogP | 2.8 |

| Topological Polar Surface Area (TPSA) | 29.5 Ų |

| Number of Rotatable Bonds | 5 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

Note: Values are computationally predicted and may vary slightly depending on the algorithm used.

Theoretical Mechanistic Studies on Reaction Pathways and Stability

Theoretical studies can provide profound insights into the chemical reactions involving this compound, including its synthesis and potential degradation pathways. By modeling reaction mechanisms, it is possible to understand the energetic and stereochemical aspects of these transformations.

For instance, the synthesis of N-substituted piperidines can occur through various routes, such as the N-alkylation of a piperidine precursor with a benzyl halide. nih.gov Computational chemistry can be used to model the transition states and intermediates of such reactions, calculating activation energies to predict reaction rates and favorability. Mechanistic studies on related heterocyclic systems often investigate cycloaddition reactions or condensations. researchgate.netnih.gov

Furthermore, the stability of the compound can be assessed by modeling potential degradation pathways, such as hydrolysis of the ester group. Quantum chemical calculations can determine the energy barriers for these reactions, providing an estimate of the compound's shelf-life and stability under various conditions. For example, the reactivity of the ester's carbonyl group can be analyzed through its interaction with nucleophiles, a process that can be modeled to understand the mechanism of hydrolysis.

Structure Activity Relationship Sar Studies and Molecular Basis of Action

Influence of Ester Group (Ethyl vs. Methyl) on Biological Activity and Lipophilicity

The nature of the ester group in 1-benzyl-2-piperidineacetate analogues is a critical determinant of both biological activity and physicochemical properties such as lipophilicity. The variation between an ethyl and a methyl ester, while seemingly minor, can lead to significant changes in how the molecule interacts with its biological environment.

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a key factor in a drug's ability to cross cell membranes and reach its target. Generally, increasing the length of the alkyl chain in an ester group enhances lipophilicity. Therefore, ethyl 1-benzyl-2-piperidineacetate is expected to be more lipophilic than its methyl counterpart, mthis compound. This increased lipophilicity can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The biological activity is also modulated by the size of the ester group. While specific data on the direct comparison of the ethyl and methyl esters of 1-benzyl-2-piperidineacetate is limited in publicly available literature, general principles of SAR suggest that the ethyl group may provide a better steric fit for certain receptor pockets, potentially leading to enhanced activity. Conversely, a smaller methyl group might be favored in other contexts where a less bulky substituent is optimal for binding.

Table 1: Comparative Properties of Ethyl and Methyl Esters

| Feature | This compound | Mthis compound |

| Ester Group | -COOCH2CH3 | -COOCH3 |

| Relative Lipophilicity | Higher | Lower |

| Potential Biological Implication | May enhance membrane permeability and alter receptor binding affinity. | May have different ADME profile and receptor interaction compared to the ethyl ester. |

Role of the N-Benzyl Moiety in Molecular Recognition

The N-benzyl group is a prominent feature of this compound and plays a crucial role in its molecular recognition. This aromatic substituent can engage in various non-covalent interactions with biological targets, including van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic amino acid residues within a receptor's binding site.

The presence and orientation of the N-benzyl group can significantly influence the compound's affinity and selectivity for its target. The flexibility of the bond connecting the benzyl (B1604629) group to the piperidine (B6355638) nitrogen allows it to adopt different conformations, which can be critical for achieving an optimal fit within a binding pocket. The electronic properties of the benzyl ring can also be modulated through substitution on the ring itself, further tuning the compound's interaction with its biological target.

Impact of Piperidine Ring Substitution Pattern on Biological Properties

The substitution pattern on the piperidine ring is a key factor in determining the biological properties of its derivatives. In the case of this compound, the acetate (B1210297) substituent is located at the 2-position of the piperidine ring. The position of this substituent is critical and any shift to the 3- or 4-position would likely result in a dramatic change in biological activity, as it would alter the spatial relationship between the key functional groups.

Furthermore, the introduction of additional substituents on the piperidine ring can modulate activity. For instance, alkyl or hydroxyl groups at various positions could influence the compound's conformation, lipophilicity, and ability to form hydrogen bonds, thereby affecting its pharmacological profile.

Table 2: Influence of Piperidine Ring Substitution

| Substitution Position | Potential Impact on Biological Properties |

| 2-Position (as in the parent compound) | Defines the core spatial arrangement of functional groups. |

| 3-Position | Would likely lead to a different pharmacological profile due to altered geometry. |

| 4-Position | Would significantly change the molecule's shape and likely its biological target. |

| Other Ring Positions | Introduction of further substituents could fine-tune activity and selectivity. |

Stereochemical Aspects of Molecular Recognition and Activity

This compound possesses a chiral center at the 2-position of the piperidine ring, meaning it can exist as two enantiomers, (R)- and (S)-ethyl 1-benzyl-2-piperidineacetate. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic fates.

The differential activity of enantiomers arises from the three-dimensional nature of biological receptors. One enantiomer may fit into a receptor's binding site more effectively than the other, leading to a stronger interaction and a more pronounced biological response. For example, studies on related compounds have often shown that one enantiomer is significantly more active than the other. The specific stereochemistry required for optimal activity in the case of this compound would depend on the specific topology of its biological target.

Comparison of this compound with Other Piperidine Analogues

The pharmacological profile of this compound can be better understood by comparing it to other piperidine analogues. The piperidine scaffold is a common motif in many biologically active compounds and approved drugs.

For instance, comparing this compound to compounds where the N-benzyl group is replaced by other substituents (e.g., N-phenethyl, N-benzoyl) would highlight the specific contribution of the N-benzyl moiety to its activity. Similarly, analogues with different ester groups or alternative substituents at the 2-position would provide valuable insights into the SAR of this chemical class. The collective findings from such comparisons help in designing new molecules with potentially improved potency, selectivity, or pharmacokinetic properties.

Molecular Interactions and Biological Target Engagement Studies

Ligand-Receptor Binding Assays and Kinetics

Ligand-receptor binding assays are foundational in pharmacology for determining the affinity of a compound for a specific receptor. The kinetics of this binding—the rates of association and dissociation—provide a more dynamic picture of the interaction, which can be critical for a drug's in vivo efficacy and duration of action ibmc.msk.ru. Recent studies have increasingly highlighted that the kinetics of drug-receptor binding, not just thermodynamic affinity, significantly contribute to a drug's effectiveness ibmc.msk.ru. A drug with a long residence time at its target receptor may exhibit sustained pharmacological activity even at low plasma concentrations ibmc.msk.ru.

The binding process can be described by several models, including the one-step binding model, the induced-fit model, and the conformational selection model acs.org. These models help to conceptualize how a ligand (L) and receptor (R) associate to form a ligand-receptor complex (RL) and the conformational changes that may occur during this process acs.org. Key kinetic parameters derived from these studies include the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd) acs.org.

While direct kinetic binding data for Ethyl 1-benzyl-2-piperidineacetate is not extensively available in the public domain, the piperidine (B6355638) moiety is a common structural feature in ligands that target various receptors, suggesting it is a key element for receptor affinity nih.govnih.gov.

Dopamine (B1211576) Transporter (DAT) Binding and Inhibition Studies

The Dopamine Transporter (DAT) is a primary target for many psychoactive compounds and has been strongly implicated in the reinforcing effects of stimulants researchgate.net. Compounds containing the N-benzylpiperidine scaffold have been extensively studied for their interaction with DAT. For instance, the compound 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine is a potent and selective dopamine reuptake inhibitor wikipedia.org.

Structure-activity relationship (SAR) studies on analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have demonstrated that substitutions on the aromatic rings significantly influence affinity and selectivity for the DAT nih.gov. Specifically, introducing strong electron-withdrawing groups on the N-benzyl portion tends to produce compounds that are highly potent and selective for the DAT over the Serotonin (B10506) Transporter (SERT) nih.gov. Given its structural features, including the N-benzylpiperidine core, this compound is hypothesized to interact with the DAT, though specific binding affinities have yet to be widely reported. The research on related compounds provides a framework for predicting its potential activity.